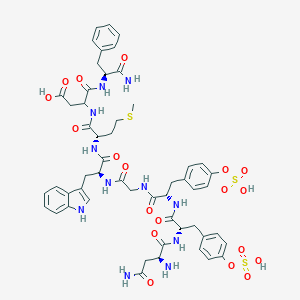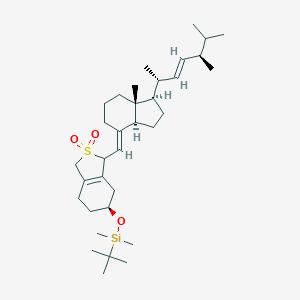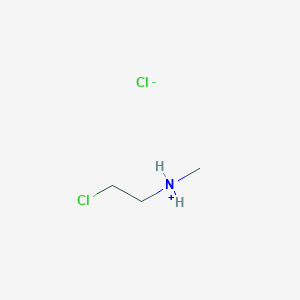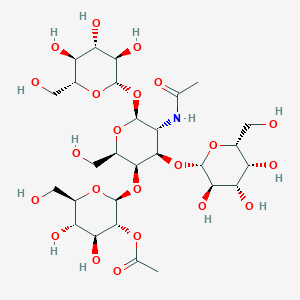
Cionin
Overview
Description
Cionin is a naturally occurring compound found in many plants and animals, including humans. It is a polyphenol, which is a type of antioxidant that has been studied for its potential health benefits. This compound has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties, among other beneficial effects.
Scientific Research Applications
Evolution and Function in Endocrine Systems
Cionin, a vertebrate cholecystokinin/gastrin homolog, offers insights into the evolution of endocrine/neuroendocrine systems in chordates. Its identification in the ascidian Ciona intestinalis type A, a close relative of vertebrates, demonstrates its biological role in ovulation regulation. The mRNA of its receptor, Cior2, is expressed specifically in pre-ovulatory follicles. This compound notably stimulates ovulation by elevating receptor tyrosine kinase (RTK) signaling genes and matrix metalloproteinase (MMP) gene expression via the RTK signaling pathway, highlighting its significance in understanding chordate evolution and endocrine functions (Osugi et al., 2021).
Molecular Synthesis and Biological Activity
This compound's synthesis through solid-phase approaches and its biological activities have been explored. For instance, its derivatives were synthesized to study the role of tyrosine sulfate residue in biological activity. This research contributes to understanding the molecular structure and function of this compound and its relatives in the gastrin/cholecystokinin family of peptides (Kitagawa et al., 2009).
Comparative Biological Effects in Different Species
Studies on this compound's effects in mammalian systems and other species, like rainbow trout, reveal its ancestral characteristics. Its structural hybrid nature, being sulfated on tyrosine, shows similar effects to both cholecystokinin and gastrin. This suggests this compound's role as a possible common ancestor of these peptides and its broad biological relevance across species (Schjoldager et al., 1995).
Receptor Characterization and Evolutionary Significance
The identification and characterization of this compound receptors in Ciona intestinalis highlight the evolutionary origin of the vertebrate cholecystokinin/gastrin family. The phylogenetic analysis indicates that these receptors share a common ancestor with vertebrate CCK receptors, providing valuable insights into the evolution and function of neuroendocrine systems in chordates (Sekiguchi et al., 2012).
Mechanism of Action
Target of Action
Cionin, a cholecystokinin/gastrin family peptide, primarily targets two receptors, CioR1 and CioR2 , in the ascidian, Ciona intestinalis . These receptors are homologous to vertebrate cholecystokinin receptors (CCKRs) and have diverged from a common ancestor in the Ciona-specific lineage . This compound is expressed exclusively in the central nervous system (CNS), and its receptor expression has been detected in the CNS, digestive tract, and ovary .
Mode of Action
This compound interacts with its targets, CioR1 and CioR2, to activate intracellular calcium mobilization in cultured cells expressing these receptors . The potency of this interaction is dependent on the sulfation of tyrosines in this compound, with monosulfated and nonsulfated this compound exhibiting less potent or no activity . This suggests that CioRs possess pharmacological features similar to the vertebrate CCK-specific receptor CCK1R .
Biochemical Pathways
It is known that this compound can stimulate the expression levels of receptor tyrosine kinase (rtk) signaling genes and a matrix metalloproteinase (mmp) gene . This suggests that this compound may play a role in regulating these pathways, potentially influencing processes such as cell signaling and extracellular matrix remodeling.
Pharmacokinetics
Given its expression in the cns, digestive tract, and ovary, it is likely that this compound has a broad distribution within the body
Result of Action
This compound’s action results in a variety of physiological effects. In the CNS, this compound is thought to interact with cholinergic neurons as a neurotransmitter or neuromodulator via CioR1 . Additionally, this compound has been reported to be involved in the regulation of ovulation . It stimulates ovulation by inducing the expression of MMP gene via the RTK signaling pathway .
Action Environment
The environment in which this compound acts can influence its action, efficacy, and stability. For instance, the expression of this compound and its receptors in various tissues suggests that the local tissue environment could impact the function of this compound . .
Biochemical Analysis
Biochemical Properties
Cionin is a structural hybrid of mammalian cholecystokinin (CCK) and gastrin, with functions most similar to those of CCK . It is used as a potent and efficient stimulator of gastric histamine release and acid secretion via a CCK-B receptor .
Cellular Effects
This compound is expressed exclusively in the central nervous system (CNS) . It interacts with cholinergic neurons as a neurotransmitter or neuromodulator via its receptor, CioR1 . This compound receptor expression has been detected in the CNS, digestive tract, and ovary .
Molecular Mechanism
This compound activates intracellular calcium mobilization in cultured cells expressing its receptors, CioR1 or CioR2 . Monosulfated and nonsulfated this compound exhibited less potent or no activity, indicating that CioRs possess pharmacological features similar to the vertebrate CCK-specific receptor CCK1R .
Transport and Distribution
This compound is expressed mainly in neurons residing in the anterior region of the cerebral ganglion . The gene expression of the this compound receptor gene CioR1 was detected in the middle part of the cerebral ganglion .
Subcellular Localization
This compound is localized in the central nervous system (CNS), specifically in neurons residing in the anterior region of the cerebral ganglion
properties
IUPAC Name |
4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H63N11O19S3/c1-84-20-19-38(50(72)64-43(26-46(67)68)53(75)61-39(47(56)69)21-29-7-3-2-4-8-29)60-52(74)42(24-32-27-57-37-10-6-5-9-35(32)37)59-45(66)28-58-49(71)40(22-30-11-15-33(16-12-30)82-85(76,77)78)63-51(73)41(62-48(70)36(54)25-44(55)65)23-31-13-17-34(18-14-31)83-86(79,80)81/h2-18,27,36,38-43,57H,19-26,28,54H2,1H3,(H2,55,65)(H2,56,69)(H,58,71)(H,59,66)(H,60,74)(H,61,75)(H,62,70)(H,63,73)(H,64,72)(H,67,68)(H,76,77,78)(H,79,80,81)/t36-,38-,39-,40-,41-,42-,43?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWALVPHKGXESK-BMIPBODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC5=CC=C(C=C5)OS(=O)(=O)O)NC(=O)C(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NC(CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H63N11O19S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126985-56-6 | |
| Record name | Cionin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)





![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)




![3-Methylbenz[a]anthracene](/img/structure/B134967.png)
